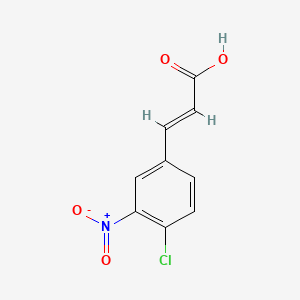

4-Chloro-3-nitrocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDALTIMHOITIU-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20797-48-2 | |

| Record name | 4-Chloro-3-nitrocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-nitrocinnamic Acid (CAS: 20797-48-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-nitrocinnamic acid, a halogenated and nitrated derivative of cinnamic acid, serves as a versatile intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and dyes. Its chemical structure, featuring an electron-withdrawing nitro group and a halogen substituent on the phenyl ring, coupled with a reactive acrylic acid moiety, suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential pharmacological relevance of this compound, with a focus on its plausible interactions with key signaling pathways and enzymes implicated in various disease states.

Chemical and Physical Properties

This compound, with the CAS number 20797-48-2, is a solid, typically appearing as a yellow crystalline powder. Its chemical structure combines the features of a cinnamic acid backbone with a chlorine atom at the 4-position and a nitro group at the 3-position of the phenyl ring.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆ClNO₄ | [1][2] |

| Molecular Weight | 227.60 g/mol | [1][3] |

| Melting Point | 188-190 °C | [3][4] |

| Boiling Point | 408.6 ± 35.0 °C at 760 mmHg | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Appearance | Yellow crystalline powder | [3] |

| Synonyms | (2E)-3-(4-Chloro-3-nitrophenyl)acrylic acid, 3-(4-Chloro-3-nitrophenyl)acrylic acid | [1] |

Synthesis of this compound

Experimental Protocol: Knoevenagel Condensation (Proposed)

This protocol is based on the general procedure for the synthesis of cinnamic acid derivatives from the corresponding benzaldehyde.

Reaction: 4-Chloro-3-nitrobenzaldehyde reacts with malonic acid in the presence of a basic catalyst, such as piperidine or pyridine, followed by decarboxylation to yield this compound.

Materials:

-

4-Chloro-3-nitrobenzaldehyde

-

Malonic acid

-

Pyridine (or piperidine)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

Procedure:

-

Dissolve 4-Chloro-3-nitrobenzaldehyde (1 equivalent) and malonic acid (1.1-1.5 equivalents) in a suitable solvent like ethanol or pyridine in a round-bottom flask.

-

Add a catalytic amount of a base such as piperidine or use pyridine as the solvent and catalyst.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If pyridine is used as a solvent, it can be removed under reduced pressure.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Spectroscopic Data

While complete, officially curated spectra for this compound were not found in the provided search results, data for closely related compounds and general principles of spectroscopic analysis allow for the prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the vinylic protons of the acrylic acid moiety. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling constants influenced by the chloro and nitro substituents. The two vinylic protons will likely appear as doublets with a large coupling constant (J > 15 Hz), characteristic of a trans-alkene, in the region of δ 6.0-8.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be in the range of δ 165-175 ppm. The carbons of the double bond will appear between δ 115-145 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region, with the carbons attached to the nitro and chloro groups being significantly shifted.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C=C stretch (Alkene): A medium intensity band around 1625-1645 cm⁻¹.

-

NO₂ stretch (Nitro group): Two strong bands, one asymmetric around 1500-1550 cm⁻¹ and one symmetric around 1340-1380 cm⁻¹.

-

C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show a molecular ion peak [M]⁺. Due to the presence of chlorine, an [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak is expected. Fragmentation may involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and the chlorine atom (-Cl), leading to characteristic fragment ions.

Potential Biological Activity and Signaling Pathway Interactions

Direct studies on the biological activity and mechanism of action of this compound are limited. However, based on the activities of structurally related cinnamic acid derivatives, several potential areas of pharmacological interest can be inferred.

Antimicrobial and Antifungal Activity

Cinnamic acid and its derivatives are known to possess antimicrobial and antifungal properties. The mechanism of action for some antifungal derivatives is suggested to be the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. The presence of the chloro and nitro groups on the phenyl ring of this compound may modulate its interaction with this enzyme.

Enzyme Inhibition: Tyrosinase

Certain substituted cinnamic acids have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis. The inhibition can be competitive, non-competitive, or mixed-type. The electronic properties conferred by the nitro and chloro groups could influence the binding of this compound to the active site of tyrosinase, potentially making it an inhibitor of this enzyme.

Modulation of Signaling Pathways in Cancer

Cinnamic acid derivatives have been investigated for their anticancer properties, often linked to their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis. A structurally related compound, 4-Chloro-3-nitrocoumarin, has been suggested to inhibit p38 Mitogen-Activated Protein Kinase (MAPK) 14. This suggests that this compound might also interact with components of the MAPK signaling cascade, which is frequently dysregulated in cancer.

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes. The p38 MAPK subfamily is activated by stress stimuli and inflammatory cytokines and is involved in apoptosis and cell cycle regulation. Inhibition of p38 MAPK could be a therapeutic strategy in certain cancers.

Conclusion

This compound is a chemical intermediate with significant potential for the development of novel bioactive compounds. Its structural features suggest a likelihood of interaction with various biological targets, including enzymes and signaling proteins. While direct experimental evidence for its specific biological activities and mechanisms of action is currently sparse, the information available for related cinnamic acid derivatives provides a strong rationale for further investigation. Future research should focus on the detailed elucidation of its synthesis, comprehensive spectroscopic characterization, and in-depth studies of its effects on the signaling pathways and enzymatic activities highlighted in this guide. Such studies will be crucial for unlocking the full therapeutic potential of this and related compounds in drug discovery and development.

References

An In-Depth Technical Guide to 4-Chloro-3-nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-Chloro-3-nitrocinnamic acid. The information is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and materials science.

Core Chemical Properties

This compound is a substituted derivative of cinnamic acid, featuring both a chloro and a nitro functional group on the phenyl ring. These substitutions significantly influence its chemical reactivity and biological activity.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClNO₄ | [1][2][3] |

| Molecular Weight | 227.61 g/mol | [1][2][3] |

| CAS Number | 20797-48-2 | [2][3] |

| Appearance | White to yellow or orange crystalline powder | [2] |

| Melting Point | 186-188 °C | [2] |

| Boiling Point | Data not available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol and acetone. Quantitative data is not readily available, but a related compound, 4-chloro-3-nitrobenzoic acid, has a reported aqueous solubility of 342.7 mg/L. | [4] |

Spectroscopic Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While a complete set of spectra for this specific compound is not publicly available, data from closely related compounds and general spectroscopic principles allow for a reliable interpretation.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak [M]+ at m/z 227 and a peak for the [M+2]+ isotope pattern characteristic of a chlorine-containing compound. Common fragmentation patterns for cinnamic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the acrylic acid side chain.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Based on the spectrum of the parent compound, cinnamic acid, the following peaks can be anticipated:[6]

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | ~3000 (broad) | Stretching vibration, often overlapping with C-H stretches. |

| C-H (Aromatic & Alkene) | ~3100-3000 | Stretching vibrations. |

| C=O (Carboxylic Acid) | ~1700-1680 | Carbonyl stretching, a strong absorption. |

| C=C (Alkene) | ~1640-1620 | Stretching vibration of the conjugated double bond. |

| C=C (Aromatic) | ~1600, 1450 | Ring stretching vibrations. |

| NO₂ (Nitro group) | ~1550-1500 (asymmetric), ~1350-1300 (symmetric) | Strong stretching vibrations. |

| C-Cl (Chloro group) | ~800-600 | Stretching vibration. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The synthesis of this compound is most commonly achieved through a Knoevenagel condensation reaction. This method involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.

Synthesis via Knoevenagel Condensation

This protocol outlines the synthesis of this compound from 4-chloro-3-nitrobenzaldehyde and malonic acid.

Materials:

-

4-chloro-3-nitrobenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (as catalyst)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-3-nitrobenzaldehyde (0.015 mol) and malonic acid (0.02 mol) in 5 mL of pyridine.

-

To this solution, add piperidine (0.15 mL).

-

Fit the flask with a reflux condenser and heat the reaction mixture at 70°C for 5 hours.

-

After cooling the mixture to room temperature, slowly add 5 mL of concentrated HCl.

-

Pour the mixture into 40 mL of cold water to precipitate the crude product.

-

Collect the solid product by suction filtration and wash it with cold water.

-

Purify the crude this compound by recrystallization from ethanol.

Logical Workflow for Synthesis:

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of cinnamic acid derivatives has been extensively investigated for various therapeutic applications. The presence of the electron-withdrawing nitro and chloro groups is expected to modulate the biological profile of the parent cinnamic acid molecule.

Antimicrobial Activity

Cinnamic acid and its derivatives are known to possess antimicrobial properties. Studies on related compounds suggest that they may act by disrupting the cell membrane of microorganisms or by inhibiting essential enzymes. The specific antimicrobial potential of this compound warrants further investigation.

Anticancer Activity

Numerous synthetic derivatives of cinnamic acid have demonstrated promising anticancer effects.[9] Potential mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell proliferation and survival. For instance, some cinnamic acid derivatives have been shown to inhibit the activity of enzymes like tyrosinase and xanthine oxidase, which can be overexpressed in certain cancers.[10][11] The precise signaling pathways that might be modulated by this compound in cancer cells remain to be elucidated.

Hypothesized Signaling Pathway Inhibition:

Based on the activities of related compounds, a potential mechanism of action for this compound could involve the inhibition of key enzymes in cellular signaling pathways.

Conclusion

This compound is a compound with a well-defined chemical structure and accessible synthetic routes. Its spectroscopic properties can be reliably predicted, and its potential for biological activity, particularly in the areas of antimicrobial and anticancer research, is suggested by the extensive literature on related cinnamic acid derivatives. Further in-depth studies are required to fully elucidate its specific biological mechanisms and to explore its full therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this promising molecule.

References

- 1. PubChemLite - this compound (C9H6ClNO4) [pubchemlite.lcsb.uni.lu]

- 2. rheniumshop.co.il [rheniumshop.co.il]

- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Page loading... [wap.guidechem.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

An In-depth Technical Guide to 4-Chloro-3-nitrocinnamic Acid: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-nitrocinnamic acid, a substituted cinnamic acid derivative of interest in medicinal chemistry and materials science. This document collates its fundamental physicochemical properties, outlines potential synthetic routes, and explores its predicted biological activities based on the known behavior of related compounds.

Core Physicochemical Properties

This compound is a solid, typically appearing as a white to yellow or orange powder or crystalline substance. Its core chemical identifiers and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₆ClNO₄ |

| Molecular Weight | 227.6 g/mol |

| CAS Number | 20797-48-2 |

| Appearance | White to Yellow to Orange powder/crystal |

| Melting Point | 187.0 to 190.0 °C |

Synthesis and Spectroscopic Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, its structure lends itself to common synthetic methodologies for cinnamic acid derivatives. The most probable synthetic routes involve the condensation of 4-chloro-3-nitrobenzaldehyde with a suitable reagent.

Experimental Protocols: General Synthetic Approaches

Two classical methods for the synthesis of cinnamic acids are the Perkin reaction and the Knoevenagel-Doebner condensation.

1. Perkin Reaction:

This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid. For the synthesis of this compound, this would involve the reaction of 4-chloro-3-nitrobenzaldehyde with acetic anhydride and sodium acetate. The reaction generally requires high temperatures.[1][2][3]

-

Reaction Workflow:

Caption: Logical workflow for the Perkin reaction synthesis.

2. Knoevenagel-Doebner Condensation:

This method involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.[4][5][6] This is often a milder and more efficient method for producing cinnamic acids.

-

Detailed Methodology (Hypothetical):

-

To a solution of 4-chloro-3-nitrobenzaldehyde (1 equivalent) in pyridine, add malonic acid (1.5-2 equivalents).

-

Add a catalytic amount of piperidine.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

-

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the vinylic protons (as doublets), aromatic protons, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Resonances for the carbonyl carbon, vinylic carbons, and the aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretching of the alkene and aromatic ring, and N-O stretching of the nitro group.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are scarce, the extensive research on cinnamic acid and its derivatives allows for informed predictions of its potential bioactivities. Cinnamic acid derivatives are known to possess antimicrobial, anti-inflammatory, and anticancer properties.[7]

Antimicrobial Activity

Substituted cinnamic acids, including chloro- and nitro-substituted derivatives, have demonstrated notable antimicrobial effects. The mechanism is often attributed to the disruption of microbial cell membranes.[7] For instance, derivatives of 4-chlorocinnamic acid have been investigated for their activity against various bacterial and fungal strains.[8] The presence of both a chloro and a nitro group in this compound suggests it may also exhibit antimicrobial properties.

Anti-inflammatory and Anticancer Potential

A key mechanism of the anti-inflammatory and anticancer effects of many cinnamic acid derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of the expression of genes involved in inflammation and cell survival.

-

NF-κB Signaling Pathway and Potential Inhibition:

Caption: Potential inhibition of the NF-κB signaling pathway.

In this pathway, inflammatory stimuli activate the IKK complex, which then phosphorylates IκB. This leads to the degradation of IκB and the release of NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamic acid derivatives are thought to inhibit this pathway by preventing the phosphorylation of IκB.

Conclusion

This compound is a compound with a well-defined chemical structure and physical properties. While specific experimental data on its synthesis and biological activity are not extensively documented, its structural similarity to other bioactive cinnamic acid derivatives suggests it holds potential for further investigation, particularly in the areas of antimicrobial and anti-inflammatory research. The synthetic pathways outlined in this guide provide a foundation for its preparation, which would enable more detailed biological and pharmacological evaluation. Researchers are encouraged to explore the synthesis and bioactivity of this compound to further elucidate the structure-activity relationships within the diverse family of cinnamic acids.

References

An In-depth Technical Guide to 4-Chloro-3-nitrocinnamic Acid: Nomenclature, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-nitrocinnamic acid, a substituted cinnamic acid derivative of interest in medicinal chemistry and materials science. This document details its nomenclature and synonyms, outlines a plausible synthetic route, and explores its potential biological activities based on structurally related compounds.

Nomenclature and Synonyms

Accurate identification of chemical compounds is critical for research and development. This compound is known by several synonyms and is classified under various chemical identifiers. The following table summarizes the key nomenclature for this compound.

| Identifier Type | Value |

| IUPAC Name | (2E)-3-(4-Chloro-3-nitrophenyl)prop-2-enoic acid |

| CAS Number | 20797-48-2[1][2] |

| Molecular Formula | C9H6ClNO4[3] |

| Molecular Weight | 227.6 g/mol [4] |

| PubChem CID | 688108 |

| InChI | InChI=1S/C9H6ClNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,(H,12,13)/b4-2+ |

| InChIKey | QBDALTIMHOITIU-DUXPYHPUSA-N |

| SMILES | C1=CC(=C(C=C1/C=C/C(=O)O)--INVALID-LINK--[O-])Cl |

| Common Synonyms | trans-4-Chloro-3-nitrocinnamic acid[2], 3-(4-Chloro-3-nitrophenyl)acrylic acid[2][4], (E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid[3] |

Nomenclature and identifiers for this compound.

Synthesis of this compound

Step 1: Synthesis of 4-Chloro-3-nitrobenzaldehyde

The first step is the nitration of 4-chlorobenzaldehyde. The chloro and aldehyde groups are ortho, para-directing and meta-directing respectively, which favors the formation of the desired 4-chloro-3-nitrobenzaldehyde.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-chlorobenzaldehyde to concentrated sulfuric acid at 0-5 °C.

-

Nitration: A mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise to the flask while maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction is stirred for several hours at low temperature and can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield 4-chloro-3-nitrobenzaldehyde.[5]

Step 2: Synthesis of this compound

The second step involves the conversion of the synthesized 4-chloro-3-nitrobenzaldehyde to this compound. The Perkin reaction is a classic and effective method for this transformation.[6]

Experimental Protocol:

-

Reaction Mixture: In a round-bottom flask, a mixture of 4-chloro-3-nitrobenzaldehyde, acetic anhydride, and anhydrous sodium acetate is prepared.

-

Heating: The mixture is heated under reflux for several hours.

-

Hydrolysis: After cooling, the reaction mixture is poured into water to hydrolyze the excess acetic anhydride and precipitate the crude product.

-

Purification: The crude this compound is collected by filtration and can be purified by recrystallization from an appropriate solvent, such as ethanol.

Proposed synthetic workflow for this compound.

Potential Biological Activities and Applications

While there is a lack of specific biological data for this compound in the public domain, the biological activities of structurally similar cinnamic acid derivatives can provide insights into its potential applications. Cinnamic acids and their derivatives are known to exhibit a wide range of pharmacological effects.

Antimicrobial and Antifungal Activity

Derivatives of 4-chlorocinnamic acid have been shown to possess significant antimicrobial and antifungal properties. For instance, various esters of 4-chlorocinnamic acid have demonstrated activity against Candida species and Staphylococcus aureus. The presence of an electron-withdrawing group, such as a nitro group, on the phenyl ring of cinnamic acid derivatives has been correlated with enhanced antifungal activity.[7]

A study on 4-chlorocinnamic acid derivatives revealed that their mechanism of antifungal action might involve the inhibition of the enzyme 14α-demethylase, which is crucial for fungal cell membrane synthesis.

Other Potential Applications

Cinnamic acid derivatives have been investigated for a variety of other pharmacological activities, including:

-

Anticancer: Some cinnamic acid derivatives have shown cytotoxic effects against various cancer cell lines.

-

Antioxidant: The phenolic and cinnamic acid backbone can contribute to antioxidant properties.

-

Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory effects.

It is important to note that the biological activity of a specific derivative is highly dependent on the nature and position of the substituents on the phenyl ring. Therefore, experimental validation is necessary to determine the precise biological profile of this compound.

A logical workflow for the biological screening of this compound.

Conclusion

This compound is a readily accessible compound with potential applications in medicinal chemistry, particularly in the development of novel antimicrobial and antifungal agents. This technical guide provides a foundation for researchers interested in this molecule by consolidating its nomenclature, outlining a reliable synthetic pathway, and highlighting its potential biological activities based on the current understanding of related cinnamic acid derivatives. Further experimental investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a lead compound in drug discovery programs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. PubChemLite - this compound (C9H6ClNO4) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 20797-48-2 | FC55159 [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Chloro-3-nitrocinnamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Chloro-3-nitrocinnamic acid, a valuable building block in medicinal chemistry and material science. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Core Physical and Chemical Properties

This compound is a substituted cinnamic acid derivative with the chemical formula C₉H₆ClNO₄. Its structure, featuring a chloro and a nitro group on the phenyl ring, imparts unique chemical reactivity and potential for diverse applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO₄ | [1][2] |

| Molecular Weight | 227.61 g/mol | [1][2] |

| CAS Number | 20797-48-2 | [1][2][3][4] |

| Appearance | White to yellow or orange powder/crystal | |

| Melting Point | 187.0 to 190.0 °C | |

| pKa (Predicted) | 4.03 ± 0.10 | [5] |

| Storage Temperature | 2-8°C or Room Temperature | [2][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data Highlights | Source |

| Mass Spectrometry (MS) | Predicted m/z values for various adducts: [M+H]⁺: 228.00582, [M+Na]⁺: 249.98776, [M-H]⁻: 225.99126 | [6] |

| ¹H NMR | Awaiting experimental data acquisition. | |

| ¹³C NMR | Awaiting experimental data acquisition. | |

| Infrared (IR) | Awaiting experimental data acquisition. |

Synthesis of this compound

The synthesis of this compound can be achieved via the Perkin reaction, a well-established method for the synthesis of cinnamic acids.[7][8][9][10][11] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.

Experimental Protocol: Perkin Reaction for this compound Synthesis

This protocol is adapted from the synthesis of m-nitrocinnamic acid.[12]

Materials:

-

4-Chloro-3-nitrobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1 mole of 4-chloro-3-nitrobenzaldehyde, 1.5 moles of acetic anhydride, and 1 mole of anhydrous sodium acetate.

-

Heat the mixture in an oil bath at 180°C for 8-10 hours.

-

After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the crude this compound.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Diagram 1: Synthetic Workflow via Perkin Reaction

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While research on the specific biological activities of this compound is ongoing, studies on its derivatives have shown promising results, particularly in the area of antimicrobial agents.

Antimicrobial Activity

Esters derived from 4-chlorocinnamic acid have demonstrated significant antifungal activity.[13] A molecular docking study suggests that these compounds may act as inhibitors of the enzyme 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[13] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. This suggests that this compound could serve as a scaffold for the development of novel antifungal drugs.

Diagram 2: Proposed Antifungal Mechanism of Action

Caption: Proposed inhibition of fungal ergosterol biosynthesis.

References

- 1. This compound | 20797-48-2 | FC55159 [biosynth.com]

- 2. rheniumshop.co.il [rheniumshop.co.il]

- 3. pschemicals.com [pschemicals.com]

- 4. CAS RN 20797-48-2 | Fisher Scientific [fishersci.co.uk]

- 5. This compound | 20797-48-2 [m.chemicalbook.com]

- 6. PubChemLite - this compound (C9H6ClNO4) [pubchemlite.lcsb.uni.lu]

- 7. Perkin reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 10. longdom.org [longdom.org]

- 11. byjus.com [byjus.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-3-nitrocinnamic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Chloro-3-nitrocinnamic acid (CAS No. 20797-48-2). The following sections detail the known hazards, precautionary measures, emergency procedures, and representative experimental protocols relevant to the safe use of this compound in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound presents as a yellow solid and has no specified odor information.[1][2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1][2] |

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to the following precautionary measures is mandatory to ensure the safety of laboratory personnel.

Table 2: Precautionary Statements

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1][2] | |

| P271 | Use only outdoors or in a well-ventilated area.[1][2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[1][2] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][2] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][2] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

First Aid Measures

In the event of exposure, immediate action is crucial. The following table outlines the recommended first aid procedures.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1][2] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and to prevent accidental exposure.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Ensure adequate ventilation. Avoid dust formation.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Experimental Protocols for Safety Assessment

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to produce reversible inflammatory changes in the skin.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A dose of 0.5 g of the test substance (moistened with a small amount of water to form a paste) is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure period is 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction) for both erythema and edema.

Table 4: Draize Scale for Scoring Skin Reactions

| Reaction | Score | Description |

| Erythema and Eschar Formation | 0 | No erythema |

| 1 | Very slight erythema (barely perceptible) | |

| 2 | Well-defined erythema | |

| 3 | Moderate to severe erythema | |

| 4 | Severe erythema (beet redness) to slight eschar formation (injuries in depth) | |

| Edema Formation | 0 | No edema |

| 1 | Very slight edema (barely perceptible) | |

| 2 | Slight edema (edges of area well defined by definite raising) | |

| 3 | Moderate edema (raised approximately 1 millimeter) | |

| 4 | Severe edema (raised more than 1 millimeter and extending beyond the area of exposure) |

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to produce reversible or irreversible changes in the eye.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.

-

Procedure: A single dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for any lesions.

-

Scoring: The ocular reactions are scored according to a standardized system.

Table 5: Draize Scale for Scoring Ocular Lesions

| Structure | Parameter | Score | Description |

| Cornea | Opacity | 0 | No ulceration or opacity |

| 1 | Scattered or diffuse areas of opacity, details of iris clearly visible | ||

| 2 | Easily discernible translucent areas, details of iris slightly obscured | ||

| 3 | Nacreous areas, no details of iris visible, size of pupil barely discernible | ||

| 4 | Opaque cornea, iris not discernible through the opacity | ||

| Iris | 0 | Normal | |

| 1 | Folds above normal, congestion, swelling, circumcorneal injection (any or all of these or combination of any thereof) iris still reacting to light (a sluggish reaction is considered positive) | ||

| 2 | No reaction to light, hemorrhage, gross destruction (any or all of these) | ||

| Conjunctivae | Redness | 0 | Blood vessels normal |

| 1 | Some blood vessels definitely injected | ||

| 2 | More diffuse, deeper crimson red, individual vessels not easily discernible | ||

| 3 | Diffuse beefy red | ||

| Chemosis (Swelling) | 0 | No swelling | |

| 1 | Any swelling above normal (includes nictitating membrane) | ||

| 2 | Obvious swelling with partial eversion of lids | ||

| 3 | Swelling with lids about half-closed | ||

| 4 | Swelling with lids more than half-closed |

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is the responsibility of the user to ensure that all safety precautions are followed. The experimental protocols described are based on standard OECD guidelines and are provided for informational purposes. Specific experimental results for this compound were not available in the public domain at the time of writing.

References

The Biological Versatility of 4-Chloro-3-nitrocinnamic Acid: A Technical Overview for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Cinnamic acid and its derivatives have long been a focal point in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1] The strategic substitution on the phenyl ring of the cinnamic acid scaffold has been a key approach to modulate its biological effects. This technical guide delves into the biological activity of a specific derivative, 4-Chloro-3-nitrocinnamic acid. While direct and extensive research on this particular molecule is limited, this paper aims to provide a comprehensive overview of its potential biological activities by examining the well-documented effects of its structural analogs, namely chloro- and nitro-substituted cinnamic acids. This analysis will cover potential antimicrobial, anticancer, and enzyme inhibitory activities, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Predicted Biological Activities of this compound

The presence of both a chloro and a nitro group on the cinnamic acid backbone suggests a multi-faceted pharmacological potential for this compound. The electron-withdrawing nature of these substituents can significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.

Antimicrobial Activity

Cinnamic acid derivatives are known to possess antimicrobial properties. The introduction of a halogen, such as chlorine, at the para-position of the phenyl ring has been shown to be a favorable substitution for enhancing this activity. Esters of 4-chlorocinnamic acid have demonstrated notable antifungal activity against various Candida species.[2][3][4] The nitro group is also a well-known pharmacophore in antimicrobial agents, contributing to their efficacy.[5] Therefore, it is plausible that this compound could exhibit significant antimicrobial, particularly antifungal, properties.

Anticancer Activity

The anticancer potential of cinnamic acid derivatives is an active area of research.[6] Hybrid molecules incorporating a 2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety, which is structurally similar to this compound, have shown significant cytotoxic effects against a panel of human cancer cell lines.[7] This suggests that the combined presence of chloro and nitro substituents on the cinnamic acid scaffold could be a promising strategy for developing novel anticancer agents.

Enzyme Inhibition

Cinnamic acid derivatives have been identified as inhibitors of various enzymes. Specifically, chlorocinnamic acids have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis.[8] On the other hand, 4-nitrocinnamic acid has been identified as a potent inhibitor of xanthine oxidase, an enzyme implicated in gout and oxidative stress. The dual substitution in this compound may confer inhibitory activity against one or both of these enzymes, or potentially other enzymes of therapeutic interest.

Quantitative Data on Related Cinnamic Acid Derivatives

To provide a quantitative perspective on the potential bioactivities of this compound, the following tables summarize the reported minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) for structurally related compounds.

Table 1: Antifungal Activity of 4-Chlorocinnamic Acid Esters against Candida Species

| Compound | C. albicans MIC (µmol/mL) | C. glabrata MIC (µmol/mL) | C. krusei MIC (µmol/mL) | C. guilliermondii MIC (µmol/mL) | Reference |

| Methoxyethyl 4-chlorocinnamate | - | - | - | 0.13 | [2][3][4] |

| Perillyl 4-chlorocinnamate | - | - | - | 0.024 | [2][3][4] |

Note: Lower MIC values indicate greater antifungal potency.

Table 2: Anticancer Activity of a 2-Chloro-3-(4-nitrophenyl)-2-propenylidene-thiazolidinone Hybrid

| Compound | Mean GI50 (µM) | Mean TGI (µM) | Mean LC50 (µM) | Reference |

| Compound 2f | 2.80 | 32.3 | 80.8 | [7] |

| Compound 2h | 1.57 | 13.3 | 65.0 | [7] |

GI50: 50% growth inhibition; TGI: Total growth inhibition; LC50: 50% lethal concentration.

Table 3: Enzyme Inhibitory Activity of Chloro- and Nitro-Cinnamic Acid Derivatives

| Compound | Enzyme | IC50 | Reference |

| 2-chlorocinnamic acid | Mushroom Tyrosinase | 0.765 mM | [8] |

| 2,4-dichlorocinnamic acid | Mushroom Tyrosinase | 0.295 mM | [8] |

| 4-nitrocinnamic acid | Xanthine Oxidase | 23.02 ± 0.12 µmol/L |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of compounds like this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilutions: Two-fold serial dilutions of the test compound (e.g., this compound) are prepared in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing:

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-3-nitrocinnamic Acid: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-nitrocinnamic acid, a halogenated and nitrated derivative of cinnamic acid, stands as a versatile scaffold in medicinal chemistry and materials science. While direct and extensive biological profiling of this specific molecule is not widely published, its structural motifs—the cinnamic acid backbone, a chloro substituent, and a nitro group—are prevalent in a multitude of compounds with well-documented pharmacological activities. This technical guide consolidates the potential research applications of this compound by examining the established biological and chemical profiles of its close structural analogs and derivatives. The evidence strongly suggests its utility as a precursor for the synthesis of novel heterocyclic compounds and as a candidate for development in antimicrobial, anticancer, and enzyme inhibition studies. This document aims to provide a foundational resource for researchers looking to explore the therapeutic and synthetic potential of this intriguing molecule.

Chemical and Physical Properties

This compound is a solid compound with the chemical formula C₉H₆ClNO₄ and a molecular weight of 227.61 g/mol .[1] Its structure features a trans-cinnamic acid core, substituted with a chlorine atom at the 4-position and a nitro group at the 3-position of the phenyl ring. These functional groups are key to its reactivity and potential biological activity.

| Property | Value | Reference |

| CAS Number | 20797-48-2 | [1] |

| Molecular Formula | C₉H₆ClNO₄ | [1] |

| Molecular Weight | 227.61 g/mol | [1] |

| Appearance | White to yellow powder | |

| Purity | Typically >98% |

Potential as a Synthetic Building Block

The true immediate value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds.[2] The nitro group and the carboxylic acid functionality are readily transformable, and the chloro substituent provides an additional site for modification or can influence the electronic properties of the molecule.

Synthesis of Quinolones

Quinolones are a class of heterocyclic compounds with a broad range of antibacterial activities. The general structure of this compound makes it a plausible precursor for the synthesis of substituted quinolones. A hypothetical synthetic pathway could involve the reduction of the nitro group to an amine, followed by intramolecular cyclization.

Synthesis of Other Heterocycles

The reactivity of the nitro and carboxylic acid groups allows for a variety of cyclization reactions to form other heterocyclic systems. For instance, reaction with hydrazines could lead to the formation of pyridazinone derivatives, while reactions with other bifunctional reagents could yield a diverse array of novel heterocyclic scaffolds for drug discovery.

Potential Antimicrobial and Antifungal Activity

| Compound | Organism | MIC (µM) | Reference |

| 4-Nitrocinnamic acid | Aspergillus niger | 43.5 | [3] |

| 4-Nitrocinnamic acid | Candida albicans | 43.5 | [3] |

| 3-Nitrocinnamic acid | Aspergillus niger | >500 | [3] |

| 3-Nitrocinnamic acid | Candida albicans | >500 | [3] |

| Methoxyethyl 4-chlorocinnamate | Candida albicans | 0.13 (µmol/mL) | [4] |

| Perillyl 4-chlorocinnamate | Candida albicans | 0.024 (µmol/mL) | [4] |

| Methyl 4-chlorocinnamate | Staphylococcus aureus | >5.09 (µmol/mL) | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method used to determine the MIC of a compound against a specific microorganism and is based on protocols described for cinnamic acid derivatives.

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well of a 96-well microtiter plate.

-

Serial Dilutions: Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria). Add 100 µL of the diluted inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anticancer Activity

Numerous studies have demonstrated the anticancer potential of cinnamic acid derivatives. The mechanism of action often involves the induction of apoptosis in cancer cells. Again, while specific IC₅₀ values for this compound against various cancer cell lines are not available, the data for structurally similar compounds suggest that it is a promising candidate for anticancer research.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | MOLT-4 (Leukemia) | < 0.01 | [6] |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | SW-620 (Colon Cancer) | < 0.01 | [6] |

| 4-Chloro-3-nitrocoumarin | HeLa (Cervical Cancer) | - (Inhibits growth) | |

| 4-Chloro-3-nitrocoumarin | A549 (Lung Cancer) | - (Less effective than against HeLa) |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential as an Enzyme Inhibitor

Cinnamic acid derivatives have been shown to inhibit various enzymes, including tyrosinase and xanthine oxidase. These enzymes are implicated in a range of physiological and pathological processes, making them attractive targets for drug development.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. Studies on various substituted cinnamic acids suggest that this compound could be a potential tyrosinase inhibitor.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. 4-Nitrocinnamic acid has been identified as a potent inhibitor of xanthine oxidase, suggesting that this compound may also possess this activity.[6]

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| 4-Nitrocinnamic Acid | Xanthine Oxidase | 23.02 ± 0.12 |

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.

-

Reagent Preparation:

-

Phosphate buffer (e.g., 50 mM, pH 7.5).

-

Xanthine solution (substrate) in buffer.

-

Xanthine oxidase solution in buffer.

-

Test compound (this compound) and positive control (e.g., allopurinol) solutions in buffer (with a small amount of DMSO if necessary).

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add buffer, xanthine oxidase, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding the xanthine solution.

-

Monitor the increase in absorbance at 295 nm (due to uric acid formation) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Calculate the IC₅₀ value.

-

Conclusion

This compound is a promising, yet underexplored, molecule with significant potential in several areas of chemical and biomedical research. Based on the activities of its close structural analogs, it is a strong candidate for investigation as a precursor for novel heterocyclic drugs, as well as a potential antimicrobial, anticancer, and enzyme-inhibiting agent. The experimental protocols and data presented in this guide, though based on related compounds, provide a solid framework for initiating research into the specific properties and applications of this compound. Further direct investigation of this compound is warranted to fully elucidate its therapeutic and synthetic potential.

References

- 1. rheniumshop.co.il [rheniumshop.co.il]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

4-Chloro-3-nitrocinnamic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrocinnamic acid is a substituted derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both a chloro and a nitro group on the phenyl ring of this compound is expected to modulate its electronic properties and, consequently, its biological efficacy, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive literature review of this compound, summarizing its chemical and physical properties, synthesis, and potential biological activities, along with detailed experimental protocols and workflow visualizations.

Chemical and Physical Properties

This compound is a yellow crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO₄ | [2] |

| Molecular Weight | 227.6 g/mol | [2] |

| IUPAC Name | (2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid | [2] |

| CAS Number | 20797-48-2 | |

| Melting Point | 188-190 °C | |

| Appearance | Yellow crystalline powder | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Predicted XlogP | 2.3 | [2] |

Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts (δ) / Peaks |

| ¹H NMR | Aromatic protons (3H, m), Vinylic protons (2H, d, J ≈ 16 Hz), Carboxylic acid proton (1H, s, broad) |

| ¹³C NMR | Carbonyl carbon (~167 ppm), Aromatic carbons (6C), Vinylic carbons (2C) |

| IR (cm⁻¹) | ~3000 (O-H stretch), ~1680 (C=O stretch), ~1625 (C=C stretch), ~1530 & ~1350 (NO₂ stretch) |

| Mass Spec (m/z) | [M-H]⁻ at ~226 |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, it can be synthesized through common methods for cinnamic acid synthesis, such as the Perkin reaction or the Knoevenagel condensation.[6] A plausible synthetic route starting from 4-chloro-3-nitrobenzaldehyde is outlined below.

Proposed Synthesis via Knoevenagel Condensation

This method involves the condensation of 4-chloro-3-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-nitrobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as pyridine.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine (e.g., 2-3 drops).

-

Reaction: Heat the reaction mixture to reflux for a specified time (typically 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to precipitate the this compound.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the product under vacuum to obtain the pure this compound.

-

Recrystallization (Optional): The product can be further purified by recrystallization from a suitable solvent like ethanol.

Proposed synthesis workflow for this compound.

Biological Activity

While there is a lack of specific quantitative data on the biological activity of this compound itself, numerous studies on its derivatives suggest potential antimicrobial and anticancer properties.

Antimicrobial Activity

Cinnamic acid and its derivatives are known to exhibit antimicrobial activity, often attributed to their ability to disrupt microbial cell membranes.[7] Studies on esters of 4-chlorocinnamic acid have shown activity against various fungal and bacterial strains.[8][9][10]

Quantitative Data on Related Compounds:

| Compound | Organism | MIC (μmol/mL) | Reference |

| Methoxyethyl 4-chlorocinnamate | Candida albicans | 0.13 | [8][9] |

| Perillyl 4-chlorocinnamate | Candida albicans | 0.024 | [8][9] |

Note: No specific MIC values for this compound were found in the reviewed literature.

Anticancer Activity

Cinnamic acid derivatives have been investigated for their potential as anticancer agents, with proposed mechanisms including the induction of apoptosis.[11][12] While no specific IC₅₀ values for this compound have been reported, studies on other cinnamic acid derivatives show promising cytotoxic effects against various cancer cell lines.

Quantitative Data on Related Compounds:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Methyl 2-{(E)-2-[4-(formyloxy)phenyl]ethenyl}-4-methyl-3-oxopentanoate | Mycobacterium marinum | 64 | [13] |

| Cinnamic acid derivative 1 | A-549 (Lung) | 11.38 | [12] |

| Cinnamic acid derivative 5 | A-549 (Lung) | 10.36 | [12] |

| Cinnamic acid derivative 9 | A-549 (Lung) | 11.06 | [12] |

Note: No specific IC₅₀ values for this compound were found in the reviewed literature.

Experimental Protocols for Biological Assays

The following are detailed, generalized protocols for assessing the antimicrobial and anticancer activities of compounds like this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[7][13]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial/fungal strain of interest

-

Sterile 96-well microtiter plates

-

Incubator

Protocol:

-

Stock Solution Preparation: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

Inoculum Preparation: Culture the test microorganism in the appropriate broth overnight at 37°C. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the growth medium to achieve a range of concentrations.

-

Inoculation: Add the diluted microbial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of a compound on cancer cells.[1][14][15]

Materials:

-

This compound

-

Cancer cell line (e.g., A-549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

CO₂ incubator

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound dissolved in the culture medium (with a small, non-toxic percentage of DMSO) and incubate for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]

Generalized workflow for biological activity screening.

Proposed Signaling Pathway

Based on studies of other cinnamic acid derivatives, a potential mechanism of anticancer activity for this compound could involve the induction of apoptosis through the activation of the p38 MAPK signaling pathway.[15][17]

Proposed apoptotic signaling pathway for cinnamic acid derivatives.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, given the well-documented antimicrobial and anticancer activities of related cinnamic acid derivatives. This technical guide has summarized the available information on its properties and proposed methods for its synthesis and biological evaluation. However, a significant gap in the literature exists regarding the specific biological activities and mechanisms of action of this compound itself. Future research should focus on:

-

Definitive Synthesis and Characterization: Publishing a detailed, validated protocol for the synthesis of this compound, along with comprehensive spectroscopic data.

-

Quantitative Biological Evaluation: Determining the MIC values against a broad panel of pathogenic bacteria and fungi, and the IC₅₀ values against various cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its mode of action at the molecular level.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this and other substituted cinnamic acids.

References

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C9H6ClNO4) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. atcc.org [atcc.org]

- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-3-nitrocinnamic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chloro-3-nitrocinnamic acid is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a substituted phenyl ring and an α,β-unsaturated carboxylic acid moiety, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This document provides a detailed protocol for the synthesis of this compound from 4-chloro-3-nitrobenzaldehyde via the Knoevenagel-Doebner condensation.

The Knoevenagel-Doebner condensation is a modification of the Knoevenagel condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, in this case, malonic acid.[1] The reaction is typically catalyzed by a weak base, such as pyridine, often with a catalytic amount of a stronger base like piperidine.[2] The intermediate product undergoes decarboxylation in situ to yield the α,β-unsaturated carboxylic acid.[3]

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | 4-Chloro-3-nitrobenzaldehyde (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₄ClNO₃ | C₉H₆ClNO₄ |

| Molecular Weight | 185.56 g/mol | 227.61 g/mol |

| Appearance | Off-white to light yellow powder | White to yellow crystalline powder |

| Melting Point | 61-63 °C | 187-190 °C |

| CAS Number | 16588-34-4 | 20797-48-2[4] |

| Purity (Typical) | ≥98% | >97% |

| Yield (Expected) | Not Applicable | 75-85% |

Experimental Protocols

Synthesis of this compound via Knoevenagel-Doebner Condensation

This protocol details the procedure for the synthesis of this compound from 4-chloro-3-nitrobenzaldehyde and malonic acid using pyridine as the solvent and piperidine as the catalyst.

Materials:

-

4-Chloro-3-nitrobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrobenzaldehyde (1.0 equivalent).

-

Addition of Reagents: To the flask, add malonic acid (1.5 equivalents) and pyridine (sufficient to dissolve the reactants, typically 2-3 mL per gram of aldehyde).

-

Initiation of Reaction: Stir the mixture at room temperature until the solids dissolve. Once a clear solution is obtained, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 115 °C) using a heating mantle or an oil bath. The reaction progress can be monitored by the evolution of carbon dioxide. The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (e.g., 10 mL of concentrated HCl in 100 mL of ice water). This will neutralize the pyridine and precipitate the crude product.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

-